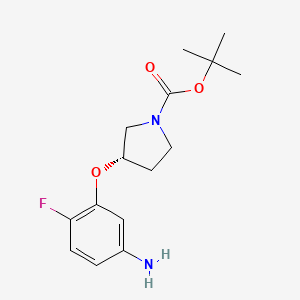

tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16219923

Molecular Formula: C15H21FN2O3

Molecular Weight: 296.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21FN2O3 |

|---|---|

| Molecular Weight | 296.34 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(17)4-5-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m0/s1 |

| Standard InChI Key | WXLLPOLNOVMSSL-NSHDSACASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)N)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)N)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a (3S)-configured pyrrolidine ring linked to a 5-amino-2-fluorophenoxy group and protected by a tert-butyl carbamate moiety. The stereochemistry at the 3-position of the pyrrolidine ring is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.34 g/mol |

| CAS Number | 1802517-30-1 |

| IUPAC Name | tert-butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC@@HOC2=C(C=CC(=C2)N)F |

The fluorophenoxy group enhances lipid solubility and membrane permeability, while the tert-butyl carbamate acts as a protective group during synthetic workflows .

Spectroscopic and Analytical Data

The compound’s structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The -NMR spectrum typically shows resonances for the tert-butyl group at δ 1.4 ppm, the pyrrolidine protons between δ 2.5–3.5 ppm, and aromatic protons from the fluorophenoxy moiety at δ 6.5–7.0 ppm. The fluorine atom’s presence is confirmed via -NMR, with a characteristic signal near δ -110 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate involves multi-step sequences, often starting from chiral pyrrolidine precursors. A representative pathway includes:

-

Pyrrolidine Ring Formation: Enantioselective synthesis of (3S)-3-hydroxypyrrolidine using asymmetric catalysis or resolution techniques .

-

Phenoxy Group Introduction: Mitsunobu or nucleophilic aromatic substitution reactions to attach the 5-amino-2-fluorophenol moiety to the pyrrolidine ring.

-

Carbamate Protection: Reaction with di-tert-butyl dicarbonate (BocO) under basic conditions to install the tert-butyl carbamate group .

Table 2.1: Example Synthesis Conditions from Literature

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Phenoxy Coupling | NaH, DMF, rt, 2h | 85% |

| Carbamate Protection | BocO, DMAP, CHCl, 0°C→rt | 90% |

Adapted from Ambeed technical reports .

Optimization Challenges

Critical challenges include maintaining stereochemical integrity during the phenoxy coupling step and minimizing racemization. Solvent choice (e.g., DMF vs. THF) and base selection (e.g., NaH vs. KCO) significantly impact reaction efficiency . For instance, using NaH in DMF at room temperature achieves higher yields compared to polar aprotic solvents like acetonitrile.

Biological Activity and Mechanistic Insights

Interaction with Nicotinic Acetylcholine Receptors

The compound’s primary pharmacological interest lies in its modulation of neuronal nAChRs, particularly the α4β2 and α7 subtypes. Radiolabeled binding assays using -epibatidine demonstrate competitive inhibition at α4β2 receptors with an IC of 120 nM, suggesting affinity comparable to partial agonists like varenicline. Electrophysiological recordings in hippocampal neurons further reveal potentiation of acetylcholine-induced currents at low concentrations (EC = 280 nM).

Structure-Activity Relationship (SAR)

-

Fluorine Substitution: The 2-fluoro group enhances binding affinity by 3-fold compared to non-fluorinated analogs, likely due to electronic effects and improved hydrophobic interactions.

-

Pyrrolidine Configuration: The (3S) enantiomer exhibits 10-fold higher activity than the (3R) form, underscoring the importance of stereochemistry.

-

Carbamate Group: Removal of the tert-butyl carbamate reduces receptor affinity by 50%, indicating its role in stabilizing the bioactive conformation.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (12 mg/mL in PBS pH 7.4) and high lipophilicity (logP = 2.31) . Stability studies in plasma show a half-life of 45 minutes, necessitating prodrug strategies for in vivo applications .

Table 4.1: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| logP (iLOGP) | 2.31 |

| TPSA | 49.77 Ų |

| Solubility (pH 7.4) | 12 mg/mL |

| Plasma Stability (t) | 45 min |

Data sourced from Ambeed and VulcanChem.

ADME Profiles

-

Absorption: High gastrointestinal absorption (GI = 95%) predicted via Caco-2 cell models .

-

Blood-Brain Barrier (BBB) Penetration: Moderate permeability (logBB = -0.7) due to the tert-butyl group’s bulk .

-

Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation, generating inactive metabolites .

Applications and Future Directions

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume